molecular formula C24H20FN3O3 B2822584 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol CAS No. 862192-10-7

2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol

Cat. No.: B2822584
CAS No.: 862192-10-7
M. Wt: 417.44
InChI Key: BZAFBWJGAGQBMJ-UHFFFAOYSA-N
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Description

The compound 2-(2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol (molecular formula: C₂₄H₂₀FN₃O₄; molecular weight: 433.44 g/mol) is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with a 2-methoxyphenyl group at position 5 and a 4-fluorobenzyloxy-phenol moiety at position 4 . Its structural features include:

  • 2-Methoxyphenyl substituent at position 5, contributing steric and electronic effects due to the ortho-methoxy group.
  • 4-Fluorobenzyloxy-phenol at position 4, introducing electron-withdrawing fluorine and ether linkages.

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3/c1-30-22-5-3-2-4-18(22)20-13-27-24(26)28-23(20)19-11-10-17(12-21(19)29)31-14-15-6-8-16(25)9-7-15/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAFBWJGAGQBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Antiviral Pyrimidine Derivatives
Compound Name Substituents Target/Mechanism Key Activity Data References
AP-NP (2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol) Naphthalen-2-yl at position 5 hACE2-SARS-CoV-2 spike protein interface Binding free energy: < -8 kcal/mol; interacts with S1 domain of spike protein
AP-4-Me-Ph (2-(2-amino-5-(p-tolyl)pyrimidin-4-yl)phenol) p-Tolyl at position 5 hACE2-SARS-CoV-2 spike protein (S2 domain) Binding free energy: < -8 kcal/mol; inhibits virion internalization
Target Compound 2-Methoxyphenyl at position 5 Not explicitly studied Structural similarity suggests potential hACE2-S interaction

Key Observations :

  • Substituent Position : AP-NP and AP-4-Me-Ph exhibit strong binding to SARS-CoV-2 spike protein due to bulky aryl groups (naphthyl, p-tolyl) at position 3. The target compound’s 2-methoxyphenyl group, being smaller and ortho-substituted, may reduce steric hindrance but alter binding orientation .
Antitubulin Pyrimidine Derivatives
Compound Name Substituents Target/Mechanism Key Activity Data References
Compound 97 (2-(2-amino-5-(1-ethyl-1H-indol-5-yl)pyrimidin-4-yl)phenol) Indolyl group at position 5 Tubulin polymerization inhibition IC₅₀ = 0.79 μM (3.39× more potent than colchicine)
Target Compound 2-Methoxyphenyl at position 5 Not explicitly studied Structural divergence (lack of indole) likely redirects activity away from tubulin

Key Observations :

  • Bioisosteric Replacements: Compound 97’s indolyl group enables π-π stacking with tubulin, a feature absent in the target compound’s 2-methoxyphenyl group. This highlights how minor substituent changes drastically alter target specificity .
Structural and Physicochemical Comparisons
Compound Name Molecular Weight (g/mol) Substituent Effects on Solubility/LogP Notable Features References
BH26533 (2-[2-amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol) 519.88 Trifluoromethyl increases lipophilicity Enhanced metabolic stability
Target Compound 433.44 4-Fluorobenzyloxy improves membrane permeability Balanced LogP for CNS penetration

Key Observations :

  • Lipophilicity : The trifluoromethyl group in BH26533 increases LogP, favoring blood-brain barrier penetration, whereas the target compound’s 4-fluorobenzyloxy group offers moderate lipophilicity .
  • Metabolic Stability : Methoxy and fluorine substituents in both compounds may reduce oxidative metabolism, extending half-life .

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